6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9560145
InChI: InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22)
SMILES: CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N
Molecular Formula: C17H25N7
Molecular Weight: 327.4 g/mol

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC9560145

Molecular Formula: C17H25N7

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C17H25N7
Molecular Weight 327.4 g/mol
IUPAC Name 6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C17H25N7/c1-3-23-8-10-24(11-9-23)12-15-20-16(18)22-17(21-15)19-14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3,(H3,18,19,20,21,22)
Standard InChI Key ZEKMWGJPJWPLOV-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N
Canonical SMILES CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3C)N

Introduction

6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a novel organic compound featuring a triazine core with a 2-methylphenyl group and a 4-ethylpiperazin-1-ylmethyl moiety. Its molecular formula and weight are not explicitly provided in reliable sources, but it is known to have a molecular weight of approximately 313.4 g/mol based on similar compounds. This compound is of interest due to its unique structure and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. While specific methods are not detailed in available literature, common approaches for synthesizing triazine derivatives include condensation reactions and nucleophilic substitution reactions. These methods often require careful control of reaction conditions to achieve the desired product.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-[(4-ethylpiperazin-1-yl)methyl]-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine. A comparison highlighting its uniqueness is as follows:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
6-Methyl-1-(2-methylphenyl)-1,3,5-triazine-2,4-diamineContains a methyl group on the triazineLacks piperazine moiety
N-(2-Methylphenyl)-6-[4-(methylpiperazin)]triazineSimilar piperazine substitutionDifferent substituent pattern
(R)-6-[4-(Ethylpiperazin)]triazinesLarger molecular weight due to additional groupsMore complex structure

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator